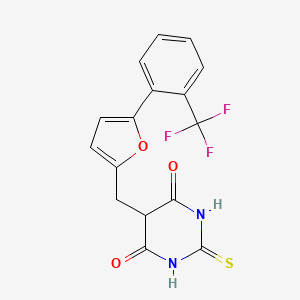

Dihydro-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)-2-furanyl)methyl)-4,6(1H,5H)-pyrimidinedione

Description

Properties

CAS No. |

959343-20-5 |

|---|---|

Molecular Formula |

C16H11F3N2O3S |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-sulfanylidene-5-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methyl]-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C16H11F3N2O3S/c17-16(18,19)11-4-2-1-3-9(11)12-6-5-8(24-12)7-10-13(22)20-15(25)21-14(10)23/h1-6,10H,7H2,(H2,20,21,22,23,25) |

InChI Key |

DNZPLHRZXUJATK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CC3C(=O)NC(=S)NC3=O)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CC3C(=O)NC(=S)NC3=O)C(F)(F)F |

Other CAS No. |

959343-20-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid or its esters. This reaction forms barbituric acid, which can then be further modified to produce various derivatives . For example, the preparation of 5-ethylbarbituric acid involves the alkylation of barbituric acid with ethyl iodide under basic conditions . Other derivatives can be synthesized by substituting different alkyl or aryl groups at the 5-position of the barbituric acid ring .

Industrial Production Methods: Industrial production of barbituric acid derivatives often involves large-scale synthesis using similar methods as described above. The process typically includes the purification of the final product through recrystallization or other separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the chemical structure and enhance the pharmacological properties of the derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of barbituric acid derivatives include alkyl halides for alkylation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of barbituric acid can produce various alkyl-substituted derivatives, while oxidation can lead to the formation of more complex structures with enhanced biological activity .

Scientific Research Applications

Barbituric acid derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology and medicine, these derivatives are studied for their potential therapeutic effects, including their use as anticonvulsants, sedatives, and anesthetics . Additionally, barbituric acid derivatives are used in the development of organic sensors and materials science .

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as positive allosteric modulators and, at higher doses, as agonists of gamma-aminobutyric acid (GABA) receptors . By enhancing the inhibitory effects of GABA, barbituric acid derivatives produce sedative and hypnotic effects . The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular weights, and physicochemical properties:

Key Comparative Findings

Electronic Effects of Substituents

- Nitro Group (Compound ): The -NO₂ group in the nitrophenyl analog increases susceptibility to nucleophilic attacks, making it more reactive in coupling reactions compared to the -CF₃ derivative.

- Diethylamino Group (Compound ): The -N(Et)₂ substituent improves aqueous solubility due to its basic nature, contrasting with the hydrophobic -CF₃ group in the target compound.

Heterocyclic Ring Variations

- Furan vs. Thiophene : The target compound’s furan ring (oxygen-based) offers lower electron density than the thiophene (sulfur-based) in Compound , affecting redox behavior and binding affinity in biological systems.

- Phenyl vs. Piperidinyl Substituents : Piperidinyl-containing analogs (e.g., ) introduce nitrogen-based basicity, which may enhance interactions with biological targets compared to the aromatic 2-(trifluoromethyl)phenyl group.

Biological Activity

Dihydro-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)-2-furanyl)methyl)-4,6(1H,5H)-pyrimidinedione, also known by its DrugBank ID DB01496, is a small molecule with potential therapeutic applications. This compound has garnered interest due to its unique structural features and biological properties. This article aims to provide an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- Molecular Weight : 368.33 g/mol

- IUPAC Name : 2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)-1,3-diazinane-4,6-dione

The compound features a pyrimidinedione core structure substituted with a trifluoromethylphenyl group and a furan moiety, contributing to its biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest that it may interact with various biological targets. Notably, it has been shown to influence pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For example:

- Case Study : In vitro tests demonstrated significant antibacterial activity against various strains of bacteria, outperforming some standard antibiotics in specific assays. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 32 μg/mL.

Anticancer Potential

Research has explored the anticancer effects of this compound:

- Mechanism : The compound has shown potential in inhibiting tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibits cell proliferation |

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a moderate safety profile:

- Acute Toxicity : The LD50 value in rat models was determined to be approximately 2500 mg/kg, suggesting low acute toxicity.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound undergoes rapid metabolism with a half-life of approximately 1 hour. Bioavailability studies indicate limited absorption when administered orally.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.